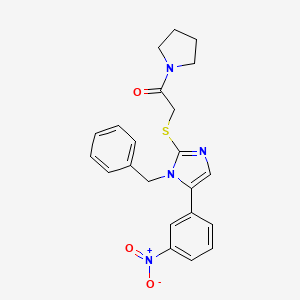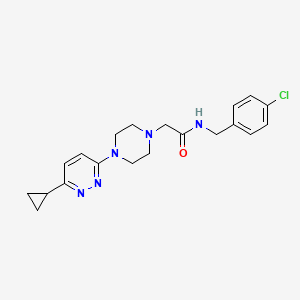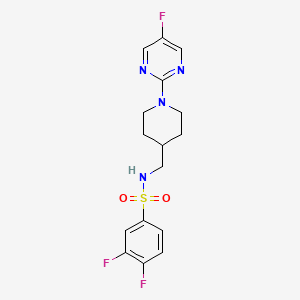
3,4-difluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Agents
The compound exhibits antifungal properties, making it a potential candidate for drug development. Researchers are exploring its efficacy against fungal infections, especially those resistant to existing treatments. By inhibiting fungal enzymes or disrupting cell membranes, it could offer new therapeutic options .
Voriconazole Derivative
3,4-difluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzenesulfonamide: is related to Voriconazole , a triazole antifungal medication. Investigating its structural modifications and comparing its activity with Voriconazole may reveal novel insights into antifungal mechanisms and improve drug design .
Medicinal Chemistry Research
Researchers study this compound’s structure-activity relationship (SAR) to optimize its pharmacological properties. By modifying functional groups, they aim to enhance its bioavailability, selectivity, and safety profile. Such studies contribute to drug discovery and optimization .
Inhibition of Enzymes
The compound’s sulfonamide group may interact with enzymes involved in disease pathways. Researchers explore its potential as an enzyme inhibitor, targeting specific proteins implicated in cancer, inflammation, or metabolic disorders. Rational drug design based on its binding interactions is an active area of investigation .
Chemical Biology and Proteomics
In chemical biology, scientists use this compound as a tool to probe biological processes. By tagging it with fluorescent markers or affinity handles, they can visualize protein interactions, study cellular localization, and identify drug targets. Its unique structure provides versatility for such applications .
Synthetic Methodology Development
The synthesis of 3,4-difluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzenesulfonamide involves challenging steps. Researchers work on efficient synthetic routes, exploring novel reactions and reagents. Their findings contribute to synthetic chemistry and expand the toolbox for creating complex molecules .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that this compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .
properties
IUPAC Name |
3,4-difluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c17-12-9-20-16(21-10-12)23-5-3-11(4-6-23)8-22-26(24,25)13-1-2-14(18)15(19)7-13/h1-2,7,9-11,22H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQDIWIXTBGWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

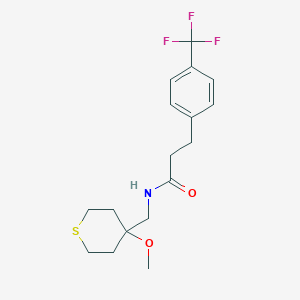

![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)


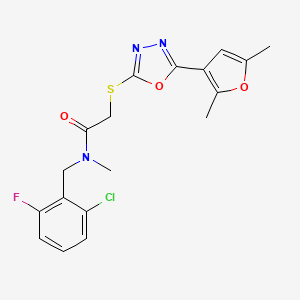
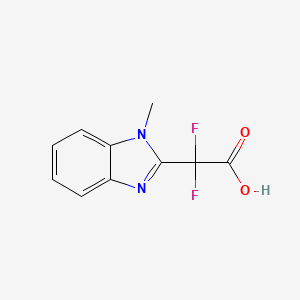
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)
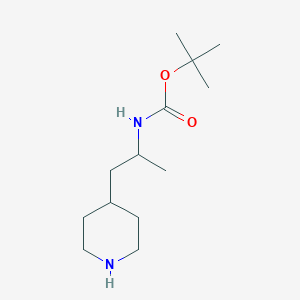
![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)
